1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydro-1H-imidazole core, a partially saturated heterocyclic ring, with two key substituents:
- Position 1: A 2-chloro-6-fluorobenzoyl group, introducing electron-withdrawing halogens (Cl, F) that may enhance stability and influence binding interactions.
- Position 2: A [(2-methylphenyl)methyl]sulfanyl group, contributing steric bulk and lipophilicity.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c1-12-5-2-3-6-13(12)11-24-18-21-9-10-22(18)17(23)16-14(19)7-4-8-15(16)20/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXCXBFJGMBKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines and its mechanism of action.
Biological Activity Overview
Research indicates that imidazole derivatives often exhibit significant biological activities, including antitumor and antiviral properties. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines and its potential as an HIV-1 inhibitor.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines. The following table summarizes the IC50 values of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Cervical Cancer (SISO) | 3.06 | |
| Bladder Cancer (RT-112) | 3.77 | |
| Breast Cancer (MCF-7) | 4.50 |
The compound's effectiveness appears to be comparable to known chemotherapeutic agents, indicating its potential as a candidate for further development.
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to an increase in early and late apoptotic cells, suggesting a dose-dependent response in promoting apoptosis .
HIV-1 Inhibition
The compound has also been investigated for its antiviral properties, particularly against HIV-1. Research indicates that it demonstrates significant inhibitory activity against wild-type HIV-1 and various mutants, with some derivatives showing potency at picomolar concentrations .
Case Studies
A notable case study involved the evaluation of a series of related compounds, including the target compound, where structure-activity relationships were established. The findings suggested that specific substitutions on the imidazole ring significantly influenced the biological activity, particularly in terms of selectivity and potency against HIV-1 .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
(a) 2-{[(3-Methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride
- Key Differences : The sulfanyl group at position 2 is attached to a 3-methylphenyl (meta-methyl) instead of 2-methylphenyl (ortho-methyl).
(b) 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
Halogenation Patterns
(a) 2-Chloro-6-fluoro-1H-benzo[d]imidazole
- Key Differences : A benzimidazole core (fully aromatic) vs. dihydroimidazole.
- Impact : The saturated dihydroimidazole in the target compound may exhibit reduced planarity, affecting DNA intercalation or protein binding compared to benzimidazoles .
(b) 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole
- Key Differences : Multiple aryl substitutions vs. a single benzoyl group.
Pharmacological and Physicochemical Properties
Physicochemical Properties
Data Tables
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
